Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955029-44-4 structure
Nome del prodotto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero CAS:955029-44-4
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
    • tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
    • rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
    • tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
    • trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • trans-1-Boc-3-fluoro-4-hydroxypiperidine
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
    • SCHEMBL1554980
    • tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 955029-44-4
    • tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18632749
    • CS-0058579
    • 1174020-44-0
    • 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
    • AS-34569
    • WS-00417
    • (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
    • ZWB02044
    • DTXSID801160437
    • AC-37144
    • (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • XRNLYXKYODGLMI-YUMQZZPRSA-N
    • tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
    • AKOS015897992
    • MFCD18791210
    • N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
    • tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
    • tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791210
    • Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
    • Chiave InChI: XRNLYXKYODGLMI-HTQZYQBOSA-N
    • Sorrisi: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 219.12707160g/mol
  • Massa monoisotopica: 219.12707160g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118509-250mg
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 97%
250mg
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955029-44-4 97%
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120644-50G
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 97%
50g
¥ 19,450.00 2023-04-12
Chemenu
CM294324-25g
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 95%
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$2450 2021-08-18
Apollo Scientific
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955029-44-4 97%
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£182.00 2025-02-21
Apollo Scientific
PC430171-5g
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955029-44-4 97%
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£655.00 2025-02-21
ChemScence
CS-0047869-1g
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4
1g
$950.0 2022-04-26
Chemenu
CM294324-250mg
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 95%+
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Alichem
A129000026-1g
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Chemenu
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trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
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$619 2022-09-29

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Riferimento
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Riferimento
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ;  12 h, rt → 80 °C
Riferimento
Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  45 min, 0 °C
1.2 Reagents: Acetone
Riferimento
Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Riferimento
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
Riferimento
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
Gpr 119 modulators
, United States, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine trihydrofluoride ;  rt → 80 °C; overnight, 80 °C
Riferimento
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties
Melnykov, Kostiantyn P.; Nazar, Kostiantyn; Smyrnov, Oleh; Skreminskyi, Artem; Pavlenko, Serhii; et al, Chemistry - A European Journal, 2023, 29(47),

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Riferimento
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Riferimento
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
A903589
Purezza:99%
Quantità:5g
Prezzo ($):396.0